(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.42. The purity is usually 95%.
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Scientific Research Applications
Catalytic and Acetylcholinesterase Inhibition Studies
(Z)-acrylonitrile derivatives, including those related to the specified compound, have been synthesized and found to be effective in inhibiting acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. This study highlights the potential of these compounds in the field of medicinal chemistry, especially for neurodegenerative disorders (Parveen et al., 2014).
Photoinduced Birefringence in Polymers
Research into photoinduced birefringence has utilized similar (Z)-acrylonitrile derivatives. The ability of these compounds to transform upon excitation presents significant potential in the development of photochromic polymers for photonic applications (Szukalski et al., 2015).
Chemosensor Development for Metal Ion Detection
(Z)-acrylonitrile derivatives have been explored in the design of chemosensors for detecting metal ions, such as Aluminum (Al3+). These sensors have shown quick responses, excellent selectivity, and sensitivity, with potential applications in environmental monitoring and smartphone-based chemical analysis (Manna et al., 2020).
Study of Push-Pull Fluorophores and Photophysical Properties
The (Z)-acrylonitrile derivatives have been part of studies on push-pull chromophores/fluorophores, providing insights into the molecular structure-property relationship. Such studies are foundational for future designs in the field of dye and pigment chemistry (Habenicht et al., 2015).
Antimicrobial Properties of Cationic Methacrylic Polymers
Research into the antimicrobial properties of polymers incorporating (Z)-acrylonitrile derivatives has shown promising results. These polymers have been tested against various bacterial strains, highlighting their potential in medical applications and antimicrobial coatings (Cuervo-Rodríguez et al., 2019).
Aggregation-Enhanced Emission and Mechano-Fluorochromic Properties
Studies have explored the unique aggregation-enhanced emission (AIE) and mechano-fluorochromic properties of (Z)-acrylonitrile derivatives. This research opens avenues for developing new materials for optical sensors and displays (Ouyang et al., 2016).
Corrosion Inhibition in Metal Surfaces
(Z)-acrylonitrile derivatives have been evaluated for their efficiency in inhibiting corrosion on metal surfaces. This application is particularly relevant in industrial processes and maintenance (Verma et al., 2016).
Polymerization Processes
The compound and its related derivatives have been involved in studies focusing on polymerization processes, exploring new methods and applications in polymer chemistry (Darabi et al., 2015).
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-27-15-5-3-4-13(9-15)16-11-29-20(22-16)14(10-21)6-12-7-17(23(25)26)19(24)18(8-12)28-2/h3-9,11,24H,1-2H3/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWFGGNORPUQMU-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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